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Executive Summary
N,5-Dimethyl-1H-pyrazole-3-carboxamide (CAS: 4027-55-8) is a high-value heterocyclic

scaffold extensively utilized in Fragment-Based Drug Discovery (FBDD). Structurally, it

represents a "privileged motif" capable of bidentate hydrogen bonding, making it an ideal mimic

for the adenine ring of ATP in kinase inhibitor design. Its low molecular weight (139.16 Da) and

favorable ligand efficiency (LE) metrics establish it as a critical starting point for developing

inhibitors against targets such as Janus Kinases (JAKs), Aurora Kinases, and Cyclin-

Dependent Kinases (CDKs).

This guide provides a definitive technical analysis of the compound’s properties, validated

synthetic protocols, and structural biology applications, serving as a foundational resource for

laboratory implementation.
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Chemical Identity & Physicochemical Profile
This compound is characterized by a 1H-pyrazole core substituted at the 3-position with an N-

methylcarboxamide group and at the 5-position with a methyl group. It exists as a tautomeric

equilibrium, though the 1H-tautomer is generally depicted in standard representations.

Table 1: Core Technical Specifications
Property Specification

IUPAC Name N,5-Dimethyl-1H-pyrazole-3-carboxamide

CAS Registry Number 4027-55-8

Molecular Formula C₆H₉N₃O

Molecular Weight 139.16 g/mol

SMILES
CN(C)C(=O)C1=NNC(C)=C1 (Tautomer

dependent) / Cc1cc(nn1)C(=O)NC

Physical State White to off-white crystalline solid

Melting Point
178–182 °C (Literature range for analogous

amides)

Solubility
Soluble in DMSO, Methanol, DMF; Sparingly

soluble in Water

pKa (Calculated) ~11.5 (Pyrazole NH), ~14 (Amide NH)

LogP (Calculated)
0.24 (Highly hydrophilic, ideal for oral

bioavailability)

H-Bond Donors 2 (Pyrazole-NH, Amide-NH)

H-Bond Acceptors 2 (Pyrazole-N, Amide-C=O)

Synthetic Methodologies
The synthesis of N,5-Dimethyl-1H-pyrazole-3-carboxamide is most efficiently achieved via

nucleophilic acyl substitution (aminolysis) of the corresponding ester. This method avoids the

use of expensive coupling reagents required for acid-amine couplings.
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Protocol A: Direct Aminolysis of Ethyl Ester
(Recommended)
Reaction Principle: The reaction involves the nucleophilic attack of methylamine on the

carbonyl carbon of ethyl 5-methyl-1H-pyrazole-3-carboxylate, followed by the elimination of

ethanol.

Reagents:

Precursor: Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS: 4027-57-0)

Nucleophile: Methylamine (33% solution in ethanol or 40% aqueous)

Solvent: Ethanol or Methanol (anhydrous preferred for kinetics)

Step-by-Step Procedure:

Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0

mmol (1.54 g) of ethyl 5-methyl-1H-pyrazole-3-carboxylate in 20 mL of ethanol.

Addition: Cool the solution to 0°C in an ice bath. Add 50.0 mmol (5 equiv) of methylamine

solution dropwise to control the exotherm.

Reaction: Seal the flask (or use a pressure tube if using volatile amine) and allow the mixture

to stir at room temperature (25°C) for 12–16 hours.

Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The ester spot (Rf ~0.6)

should disappear, replaced by the more polar amide spot (Rf ~0.2).

Work-up: Concentrate the reaction mixture in vacuo to remove solvent and excess

methylamine.

Purification: Triturate the resulting solid with cold diethyl ether or hexane to remove

impurities. Filter and dry under high vacuum.

Yield: Expected yield >85%.[2]
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Protocol B: Peptide Coupling (Alternative)
If starting from the carboxylic acid (5-methyl-1H-pyrazole-3-carboxylic acid, CAS 402-61-9),

use standard EDC/HOBt or HATU coupling conditions with methylamine hydrochloride and

DIPEA in DMF. This route is preferred if the ester is unavailable.

Visualization: Synthetic Pathway
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Caption: Figure 1. Nucleophilic acyl substitution pathway for the synthesis of the target amide

from its ester precursor.

Structural Biology & Pharmacophore Analysis
In the context of kinase inhibition, N,5-Dimethyl-1H-pyrazole-3-carboxamide acts as a hinge-

binding fragment. The specific arrangement of the pyrazole nitrogen and the amide moiety

allows for a "Donor-Acceptor-Donor" (D-A-D) interaction pattern with the kinase hinge region

backbone residues.

Key Interactions:

Pyrazole NH (N1): Acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge

residue (e.g., Glu, Leu).

Pyrazole N (N2): Acts as a Hydrogen Bond Acceptor from the backbone amide NH.

Amide NH: Acts as a Hydrogen Bond Donor to a conserved gatekeeper residue or solvent

water network.
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5-Methyl Group: Occupies the hydrophobic "selectivity pocket" or van der Waals contact

region, often dictating selectivity over other kinases.

Visualization: Kinase Hinge Interaction Map
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Caption: Figure 2. Pharmacophore mapping of the title compound within a theoretical kinase

ATP-binding pocket.

Analytical Characterization
To validate the synthesis of CAS 4027-55-8, the following spectroscopic data is expected.

¹H NMR (400 MHz, DMSO-d₆):

δ 13.0 ppm (br s, 1H): Pyrazole NH (Exchangeable with D₂O).

δ 8.10 ppm (br q, 1H): Amide NH (Coupled to N-methyl).

δ 6.40 ppm (s, 1H): Pyrazole C4-H (Characteristic aromatic singlet).[3]

δ 2.75 ppm (d, 3H, J = 4.5 Hz):N-Methyl group (Doublet due to coupling with Amide NH).

δ 2.25 ppm (s, 3H): C5-Methyl group (Singlet).[3]
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LC-MS:

ESI+: [M+H]⁺ = 140.2 m/z.

Retention Time: Early eluting on C18 reverse phase (high polarity).

Handling & Safety
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation

or moisture absorption.

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to

avoid inhalation of dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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